

An In-depth Technical Guide to 5-(3-Methoxyphenyl)cyclohexane-1,3-dione

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(3-Methoxyphenyl)cyclohexane-1,3-dione

Cat. No.: B1309596

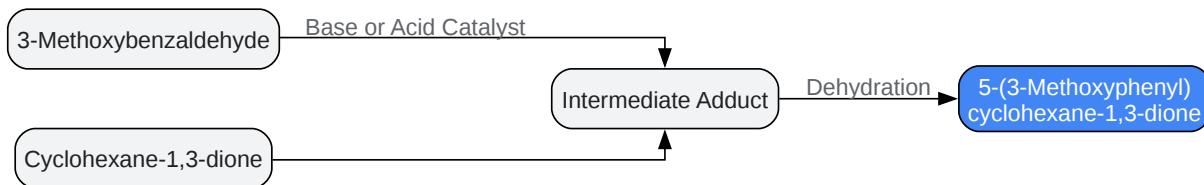
[Get Quote](#)

CAS Number: 27462-91-5

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **5-(3-Methoxyphenyl)cyclohexane-1,3-dione** for researchers, scientists, and drug development professionals. While direct biological data for this specific compound is limited in publicly available literature, this guide draws upon information regarding its chemical class and related derivatives to highlight its potential applications and areas for further investigation.

Chemical and Physical Properties

5-(3-Methoxyphenyl)cyclohexane-1,3-dione, and its hydrate form, are organic compounds with a cyclohexane-1,3-dione core substituted with a 3-methoxyphenyl group. This structure imparts specific chemical and physical characteristics that are crucial for its reactivity and potential biological interactions.^{[1][2]} The diketone functionality allows for keto-enol tautomerism, influencing its acidity and reactivity.^[1]


Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₄ O ₃	[2]
Molecular Weight	218.25 g/mol	[2]
CAS Number	27462-91-5	[2]
Molecular Formula (Hydrate)	C ₁₃ H ₁₆ O ₄	[1][3]
Molecular Weight (Hydrate)	236.26 g/mol	[1][3]
CAS Number (Hydrate)	1255717-24-8	[1][3]
Appearance	Solid	
pKa	The parent compound, 1,3-cyclohexanedione, has a pKa of approximately 5.26.	[1][4]
Solubility	The presence of the methoxy group and the diketone functionality suggests solubility in various organic solvents.	[5]

Synthesis

The synthesis of **5-(3-Methoxyphenyl)cyclohexane-1,3-dione** and its derivatives typically involves well-established organic reactions such as Michael addition or Knoevenagel condensation.^[1] A common approach involves the reaction of 3-methoxybenzaldehyde with a suitable cyclic 1,3-dione precursor. Another potential route is the Birch reduction of 3,5-dimethoxyphenyl-substituted silane derivatives followed by acid hydrolysis.^[6]

Representative Synthesis Workflow

The following diagram illustrates a plausible synthetic route for **5-(3-Methoxyphenyl)cyclohexane-1,3-dione**, based on common organic synthesis strategies for this class of compounds.

[Click to download full resolution via product page](#)

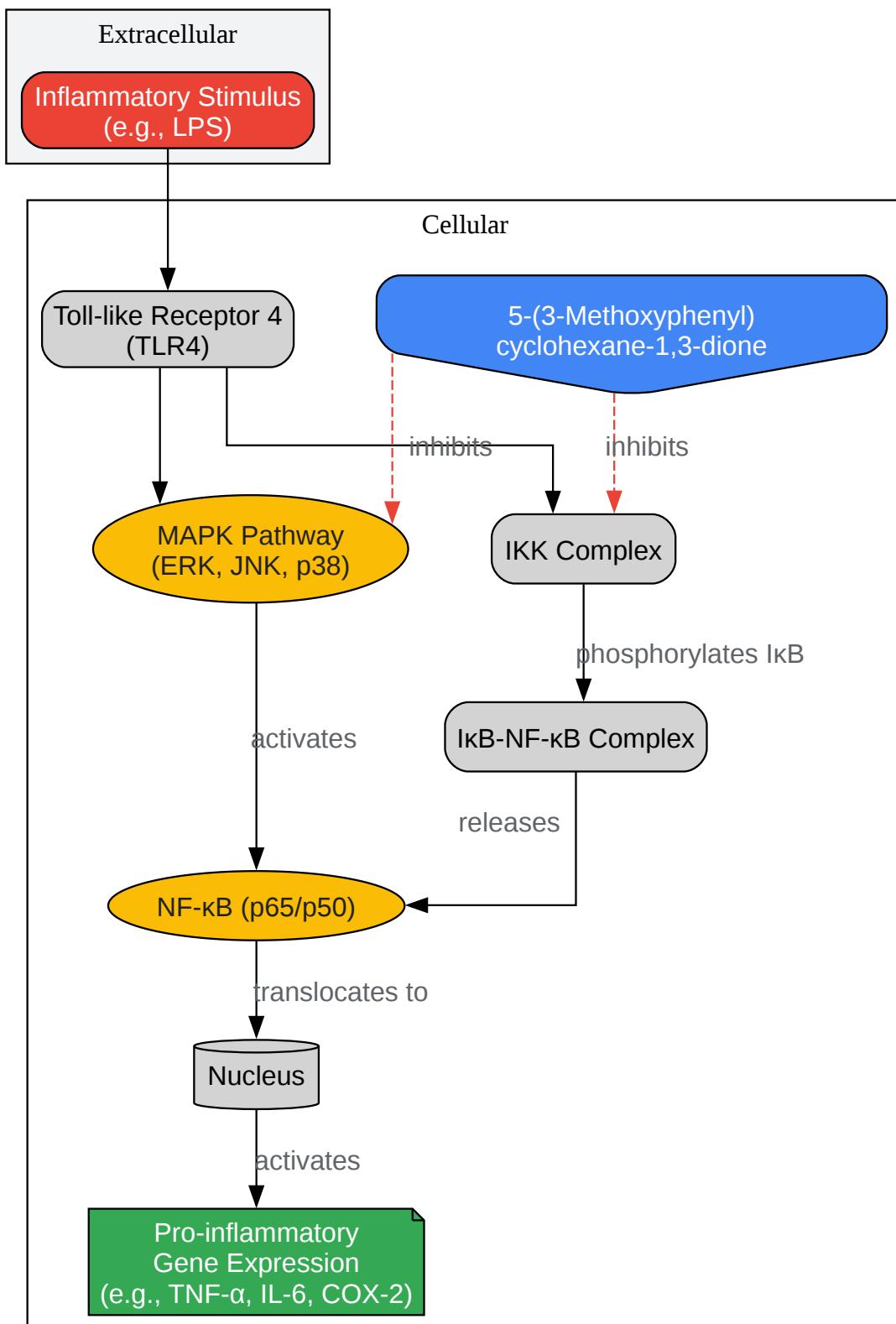
Caption: A possible synthetic pathway for **5-(3-Methoxyphenyl)cyclohexane-1,3-dione**.

Potential Biological Activities and Mechanisms of Action

While specific biological data for **5-(3-Methoxyphenyl)cyclohexane-1,3-dione** is not readily available, the broader class of cyclohexane-1,3-dione derivatives has been investigated for various therapeutic applications. This suggests that the target compound may possess similar activities.

Potential Anti-Cancer Activity

Derivatives of cyclohexane-1,3-dione have shown promise as anti-cancer agents.^[5] Notably, some derivatives have been identified as inhibitors of the c-Met tyrosine kinase, a key target in cancer therapy, particularly for non-small-cell lung cancer.^{[7][8]} The inhibition of c-Met can disrupt critical cancer cell processes like proliferation, survival, and metastasis.


One study on a series of cyclohexane-1,3-dione derivatives reported the LC50 value of a specific compound (5c) to be $10.31 \pm 0.003 \mu\text{g/ml}$ against the human breast adenocarcinoma (MDA-MB-231) cell line.^[9] This highlights the potential of this chemical scaffold in oncology.

Potential Anti-Inflammatory Activity

The structural features of **5-(3-Methoxyphenyl)cyclohexane-1,3-dione** suggest potential anti-inflammatory properties.^[1] The mechanism of action for anti-inflammatory compounds often involves the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the

expression of pro-inflammatory mediators like cytokines and enzymes such as cyclooxygenase (COX).

The following diagram illustrates how a compound like **5-(3-Methoxyphenyl)cyclohexane-1,3-dione** might exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

[Click to download full resolution via product page](#)

Caption: Potential anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.

Potential Antioxidant Activity

Preliminary studies on the hydrate form of **5-(3-Methoxyphenyl)cyclohexane-1,3-dione** suggest it may possess antioxidant properties.^[1] The antioxidant activity of phenolic and methoxyphenyl compounds is often attributed to their ability to scavenge free radicals. This can be evaluated using various in vitro assays.

Experimental Protocols

While specific experimental protocols for **5-(3-Methoxyphenyl)cyclohexane-1,3-dione** are not available, the following are general methodologies that can be adapted to evaluate its potential biological activities.

Cytotoxicity Assay (MTT Assay)

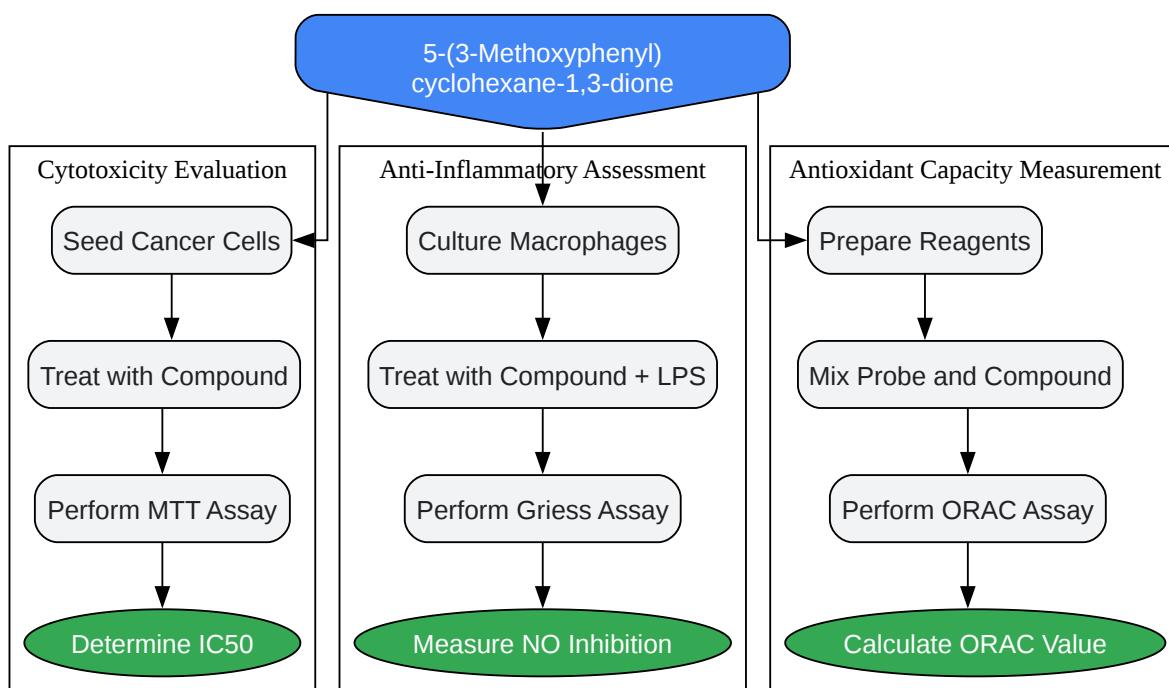
This assay is used to assess the effect of a compound on cell viability.

- Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of **5-(3-Methoxyphenyl)cyclohexane-1,3-dione** and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-Inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

This assay measures the inhibition of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

- Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
- Compound and LPS Treatment: Pre-treat the cells with different concentrations of **5-(3-Methoxyphenyl)cyclohexane-1,3-dione** for 1 hour, followed by stimulation with LPS (e.g., 1 μ g/mL).
- Incubation: Incubate the cells for 24 hours.
- Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
- Absorbance Reading: Measure the absorbance at approximately 540 nm.
- Data Analysis: Determine the percentage of NO inhibition compared to the LPS-treated control.


Antioxidant Activity Assay (ORAC Assay)

The Oxygen Radical Absorbance Capacity (ORAC) assay measures the antioxidant scavenging activity against peroxyl radicals.

- Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the radical generator (e.g., AAPH), a positive control (e.g., Trolox), and the test compound (**5-(3-Methoxyphenyl)cyclohexane-1,3-dione**) in a suitable buffer.
- Reaction Mixture: In a 96-well plate, mix the fluorescent probe and the test compound or control.
- Initiation of Reaction: Add the radical generator to initiate the reaction.
- Fluorescence Monitoring: Monitor the decay of fluorescence over time using a fluorescence microplate reader.
- Data Analysis: Calculate the area under the curve (AUC) for the fluorescence decay. The net AUC is proportional to the antioxidant capacity and is typically expressed as Trolox

equivalents.[\[10\]](#)

The following diagram outlines the general workflow for evaluating the potential biological activities of **5-(3-Methoxyphenyl)cyclohexane-1,3-dione**.

[Click to download full resolution via product page](#)

Caption: General workflow for assessing the biological activities of the compound.

Conclusion

5-(3-Methoxyphenyl)cyclohexane-1,3-dione is a versatile chemical intermediate with significant potential for applications in medicinal chemistry and drug discovery. While direct biological data for this compound is currently sparse, the known activities of related cyclohexane-1,3-dione derivatives strongly suggest that it may possess valuable anti-cancer,

anti-inflammatory, and antioxidant properties. Further research is warranted to fully elucidate its biological activities, mechanisms of action, and therapeutic potential. The experimental protocols and workflows outlined in this guide provide a foundation for such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate | 1255717-24-8 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 5. Buy 5-(2-Methoxyphenyl)cyclohexane-1,3-dione | 55579-77-6 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-(3-Methoxyphenyl)cyclohexane-1,3-dione]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1309596#5-3-methoxyphenyl-cyclohexane-1-3-dione-cas-number-27462-91-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com